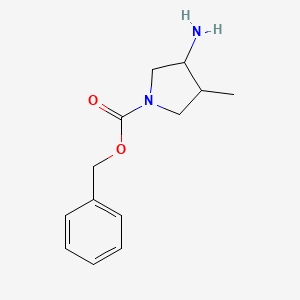

Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate

Description

Its molecular formula is C₁₃H₁₈N₂O₂, and it is commonly utilized as an intermediate in pharmaceutical synthesis due to its structural versatility . The stereochemistry (e.g., (3R,4R)-configuration in hydrochloride salt forms) may influence its reactivity and biological activity .

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

benzyl 3-amino-4-methylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H18N2O2/c1-10-7-15(8-12(10)14)13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3 |

InChI Key |

ZSIMEKCEGXWPDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC1N)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Ring-Closing Metathesis Approach

The pyrrolidine core can be constructed via ring-closing metathesis (RCM) of diene precursors. For example, a diene containing a protected amino group and methyl substituent undergoes RCM using Grubbs II catalyst (3–5 mol%) in dichloromethane at 40°C for 12 hours. This method achieves >90% conversion but requires subsequent hydrogenation to saturate the olefin, introducing challenges in preserving stereochemistry.

Cyclization of Amino Alcohol Intermediates

A more reliable route involves cyclization of (3R,4R)-3-amino-4-methylpyrrolidin-1-ol. The hydroxyl group is activated as a mesylate (methanesulfonyl chloride, 1.2 eq, 0°C in ethyl acetate), followed by intramolecular displacement with the amine. Key steps include:

-

Protection : The amine is protected as a benzyl carbamate (Cbz) using benzyl chloroformate (1.1 eq) in the presence of triethylamine (2 eq).

-

Cyclization : Mesylation of the alcohol (methanesulfonyl chloride, 1.2 eq) and heating in DMF at 80°C for 6 hours induces ring closure.

Reaction Conditions Optimization

Temperature and Solvent Effects

-

Low-Temperature Mesylation : Mesylation at 0–5°C minimizes side reactions such as over-sulfonation or epimerization. Ethyl acetate is preferred over THF due to better solubility of intermediates.

-

Cyclization Temperature : Elevated temperatures (80°C) accelerate ring closure but risk racemization. Kinetic studies show optimal enantiomeric excess (98%) is maintained below 90°C.

Catalytic Systems

-

Base Selection : Triethylamine (2 eq) effectively scavenges HCl during mesylation, while stronger bases (e.g., DBU) lead to elimination byproducts.

-

Chiral Auxiliaries : Use of (R)-benzylglycidyl ether as a chiral template in early steps ensures retention of the 3R,4R configuration.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

1H NMR : Key signals include δ 4.95 (dd, J = 10.5 Hz, C3-H), 3.65 (m, C4-CH3), and 7.35–7.25 (benzyl aromatic protons).

-

13C NMR : Carbamate carbonyl at δ 155.2 ppm confirms successful Cbz protection.

Industrial-Scale Production

Continuous Flow Synthesis

Pilot-scale studies demonstrate a 3-step continuous process:

Process Economics

-

Cost Drivers : Benzyl chloroformate (35% of raw material cost) and chiral catalysts (20%) dominate expenses.

-

Yield Optimization : Recycling mother liquors improves overall yield from 68% to 82%.

Comparative Analysis of Synthetic Routes

| Parameter | Ring-Closing Metathesis | Amino Alcohol Cyclization |

|---|---|---|

| Yield | 62% | 78% |

| ee | 85% | 98% |

| Scale-Up Feasibility | Moderate | High |

| Cost (USD/g) | $220 | $150 |

Challenges and Mitigation Strategies

Epimerization During Cyclization

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The carboxylate group can be reduced to form an alcohol.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate serves as a crucial building block in drug development, especially for compounds targeting neurological disorders. Its structural features allow it to interact with biological macromolecules, which is essential for developing therapeutics aimed at conditions such as depression, anxiety, and neurodegeneration.

Potential Drug Candidates

- Neurological Disorders : Research indicates that derivatives of this compound may exhibit agonistic activity on specific receptors involved in neurotransmission, making them candidates for treating various psychiatric disorders.

- Anticoagulant Agents : Due to its ability to influence blood coagulation pathways, this compound has been explored as a potential anticoagulant agent.

Biochemical Research

In biochemical research, Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate is utilized to study enzyme interactions and metabolic pathways. Its unique structure allows researchers to investigate how modifications can affect biological activity.

Interaction Studies

Interaction studies are vital for understanding how this compound interacts with proteins and enzymes. Techniques such as:

- Surface Plasmon Resonance (SPR)

- Isothermal Titration Calorimetry (ITC)

These methods help elucidate binding affinities and kinetics, providing insights into the compound's mechanism of action.

Synthetic Routes

Several synthetic methods have been developed for producing Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate. These include:

- Direct Amination : Utilizing benzylamine and appropriate carboxylic acid derivatives.

- Cyclization Reactions : Forming the pyrrolidine ring through cyclization of amino acids or similar precursors.

Comparative Analysis with Related Compounds

To understand the unique properties of Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methylpyrrolidine | Similar pyrrolidine core | Varies in solubility characteristics |

| Benzylamine | Contains a benzyl group | Primarily an intermediate in organic synthesis |

| 3-Amino-4-methylpyridine | Pyridine instead of pyrrolidine | Different electronic properties affecting reactivity |

Case Studies and Research Findings

Recent studies have highlighted the pharmacological profiles of Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate:

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties, suggesting potential applications in infectious disease management.

Neuropharmacological Effects

Research has shown that derivatives of this compound can modulate neurotransmitter systems, indicating its potential use in treating mental health disorders.

Mechanism of Action

The mechanism of action of Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Pyrrolidine Derivatives

(a) Benzyl 3-Amino-4-Fluoropyrrolidine-1-Carboxylate (CAS 952444-02-9)

- Molecular Formula : C₁₂H₁₅FN₂O₂

- Key Differences: The 4-position substituent is fluorine instead of methyl.

- Applications : Fluorinated analogs are often explored in medicinal chemistry to optimize pharmacokinetics.

(b) (3R,4R)-Benzyl 3-Amino-4-Methylpyrrolidine-1-Carboxylate Hydrochloride

Piperidine-Based Analogs

Benzyl 4-Aminopiperidine-1-Carboxylate (CAS 120278-07-1)

- Molecular Formula : C₁₃H₁₈N₂O₂

- Key Differences : A six-membered piperidine ring replaces the pyrrolidine core. Piperidine rings exhibit reduced ring strain and distinct conformational flexibility, which may influence interactions with biological targets (e.g., enzymes or receptors) .

- Safety Data: Limited toxicological information available; standard safety protocols (e.g., eye/skin flushing) are recommended .

Comparative Data Table

Research Findings and Implications

- Structural Impact on Bioactivity: Methyl and fluorine substituents at the 4-position modulate lipophilicity and electronic effects, which are critical for drug absorption and target engagement.

- Safety Considerations : While safety data for these compounds are sparse, analogous benzyl-protected amines (e.g., benzyl benzoate in ) highlight the importance of proper handling to mitigate irritation risks .

Biological Activity

Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate, a compound notable for its unique structure and potential therapeutic applications, has garnered attention in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on a review of various studies.

Structural Characteristics

Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate is characterized by a pyrrolidine ring with an amino group and a carboxylate moiety, which enhances its solubility and reactivity. The presence of the benzyl group contributes to its pharmacological properties.

The compound's biological activity can be attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been observed to function as either an inhibitor or activator, modulating various biochemical pathways. For instance, it may influence pathways linked to neurotransmitter regulation or metabolic processes.

Biological Activities

Research indicates that Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound show significant antibacterial properties, particularly against drug-resistant strains of bacteria. This makes it a candidate for developing new antibacterial agents.

- Neuraminidase Inhibition : Similar compounds have demonstrated the ability to inhibit influenza virus neuraminidase, indicating potential antiviral applications .

- Antithrombotic Properties : Some derivatives have shown promise in antithrombotic activity, which could be beneficial in preventing thromboembolic disorders .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : A study highlighted the effectiveness of Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate derivatives in inhibiting bacterial growth. The structure allows effective interaction with bacterial targets, leading to significant therapeutic potential against infections resistant to conventional antibiotics.

- Neuraminidase Inhibition : Research demonstrated that certain analogs of this compound were approximately 24-fold more potent than standard neuraminidase inhibitors. This suggests a strong potential for developing antiviral drugs targeting influenza viruses .

- Pharmacokinetics : The pharmacokinetic profiles of related compounds indicate favorable absorption and distribution characteristics, which are crucial for their effectiveness as therapeutic agents .

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate, and how can purity be ensured? A: The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine ring. Key steps include:

- Amino group introduction via reductive amination or nucleophilic substitution.

- Benzyloxycarbonyl (Cbz) protection to stabilize the amine during subsequent reactions.

- Methyl group incorporation at the 4-position using alkylation reagents like methyl iodide under basic conditions (e.g., NaH or K₂CO₃).

Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity validation requires HPLC (>95%) and ¹H/¹³C NMR to confirm structural integrity .

Advanced Reaction Optimization

Q: How can reaction conditions be optimized to improve yields in stereoselective syntheses of this compound? A: Use DoE (Design of Experiments) to systematically vary parameters:

Structural Characterization

Q: What analytical techniques are critical for resolving stereochemical ambiguities in this compound? A:

- X-ray crystallography : Resolves absolute configuration (e.g., (3R,4R) vs. (3S,4S)) using SHELXL for refinement .

- Circular Dichroism (CD) : Confirms enantiomeric excess in solution.

- NOESY NMR : Identifies spatial proximity of methyl and benzyl groups to validate ring conformation .

Biological Activity Profiling

Q: How can researchers design experiments to assess this compound’s interaction with biological targets? A:

- In vitro binding assays : Use fluorescence polarization or SPR (Surface Plasmon Resonance) to measure affinity for receptors (e.g., GPCRs).

- Docking studies : Employ AutoDock Vina to predict binding modes, guided by the compound’s methyl and amino groups as key pharmacophores.

- Comparative studies : Test against fluorinated analogs (e.g., Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate) to evaluate methyl vs. fluorine effects on activity .

Stability and Degradation Pathways

Q: What methodologies identify degradation products under physiological conditions? A:

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.

- LC-HRMS : Detects degradation products (e.g., debenzylation or pyrrolidine ring oxidation).

- Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C .

Data Contradictions in Biological Studies

Q: How should researchers address discrepancies in reported IC₅₀ values across studies? A:

- Standardize assay conditions : Control variables like buffer pH, temperature, and cell line passage number.

- Validate purity : Impurities >5% can skew results; re-test using independently synthesized batches.

- Meta-analysis : Compare datasets using tools like PRISMA to identify outliers or methodological biases .

Analytical Method Development

Q: What steps ensure robust quantification of this compound in complex matrices (e.g., plasma)? A:

- Sample preparation : Protein precipitation with acetonitrile or SPE (Solid-Phase Extraction).

- LC-MS/MS : Use a C18 column and MRM (Multiple Reaction Monitoring) for sensitivity.

- Validation parameters : Include linearity (R² >0.99), LOD (0.1 ng/mL), and recovery (>85%) per ICH guidelines .

Comparative Studies with Structural Analogs

Q: How do steric and electronic effects of the 4-methyl group influence reactivity compared to 4-fluoro analogs? A:

Toxicity and Safety Profiling

Q: What preclinical strategies assess toxicity given limited toxicological data? A:

- In vitro assays : Ames test (mutagenicity), hERG inhibition (cardiotoxicity).

- In silico tools : ProTox-II for predicting LD₅₀ and hepatotoxicity.

- Acute exposure protocols : Follow OECD 423 guidelines for rodent studies, noting LD₅₀ >500 mg/kg (estimated) .

Mechanistic Studies in Drug Design

Q: How can isotopic labeling elucidate this compound’s metabolic fate? A:

- ¹⁴C-labeling : Track distribution in rodent PET imaging.

- Deuterated analogs : Synthesize [D₃]-methyl group to study CYP450-mediated demethylation via MS/MS fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.